molecular formula C14H20FNO3S B6702554 N-[1-(4-fluorophenyl)-2-methylpropyl]-2-(2-hydroxyethylsulfinyl)acetamide

N-[1-(4-fluorophenyl)-2-methylpropyl]-2-(2-hydroxyethylsulfinyl)acetamide

Cat. No.: B6702554
M. Wt: 301.38 g/mol
InChI Key: SEOOVQYLBKPHGT-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)-2-methylpropyl]-2-(2-hydroxyethylsulfinyl)acetamide: is a synthetic organic compound characterized by its unique chemical structure

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-2-methylpropyl]-2-(2-hydroxyethylsulfinyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3S/c1-10(2)14(11-3-5-12(15)6-4-11)16-13(18)9-20(19)8-7-17/h3-6,10,14,17H,7-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOOVQYLBKPHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)F)NC(=O)CS(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)-2-methylpropyl]-2-(2-hydroxyethylsulfinyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the reaction of 4-fluorobenzaldehyde with a suitable alkylating agent to form 1-(4-fluorophenyl)-2-methylpropan-1-ol.

    Sulfinylation: The intermediate is then subjected to sulfinylation using a sulfinylating agent such as sulfinyl chloride to introduce the sulfinyl group.

    Acetamide Formation: The final step involves the reaction of the sulfinylated intermediate with 2-hydroxyethylamine to form the desired acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenyl)-2-methylpropyl]-2-(2-hydroxyethylsulfinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions may require a catalyst and are often performed under reflux conditions.

Major Products Formed

    Oxidation: Formation of N-[1-(4-fluorophenyl)-2-methylpropyl]-2-(2-hydroxyethylsulfonyl)acetamide.

    Reduction: Formation of N-[1-(4-fluorophenyl)-2-methylpropyl]-2-(2-hydroxyethyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-fluorophenyl)-2-methylpropyl]-2-(2-hydroxyethylsulfinyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)-2-methylpropyl]-2-(2-hydroxyethylsulfinyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorophenyl)-2-methylpropyl]-2-(2-hydroxyethylsulfinyl)acetamide
  • N-[1-(4-bromophenyl)-2-methylpropyl]-2-(2-hydroxyethylsulfinyl)acetamide
  • N-[1-(4-methylphenyl)-2-methylpropyl]-2-(2-hydroxyethylsulfinyl)acetamide

Uniqueness

N-[1-(4-fluorophenyl)-2-methylpropyl]-2-(2-hydroxyethylsulfinyl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chloro, bromo, and methyl analogs.

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